molecular formula C12H8ClNO2 B1452781 5-Chloro-6-phenylpyridine-3-carboxylic acid CAS No. 1148027-23-9

5-Chloro-6-phenylpyridine-3-carboxylic acid

Cat. No. B1452781
M. Wt: 233.65 g/mol
InChI Key: WUKGRIPYQSBUNV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-6-phenylpyridine-3-carboxylic acid consists of a pyridine ring substituted with a chlorine atom at the 5th position and a phenyl group at the 6th position. The 3rd position of the pyridine ring is substituted with a carboxylic acid group .

Scientific Research Applications

Supramolecular Assembly and Ligand Influence

Research involving 5-Chloro-6-phenylpyridine-3-carboxylic acid highlights its potential in probing the influence of N-donor capping ligands on the supramolecular assembly within molecular uranyl materials. The study explored the structural relationships and assembly mechanisms by utilizing various benzoic acids and chelating N-donors, revealing the effects of ligand choice on uranyl hydrolysis and oligomerization. This provides insights into the complex interactions and assembly processes in uranyl-based materials, emphasizing the role of specific ligands in tuning the properties and structures of these compounds (Carter, Kalaj, & Cahill, 2016).

Supramolecular Synthons in Co-crystallization

Another application area is the formation of crystalline adducts through co-crystallization with 4-aminopyridine, particularly with halo-substituted salicylic acids, to form diverse supramolecular synthons. This study highlighted the unpredictability and diversity in the structures formed through co-crystallization, providing valuable insights into the design and synthesis of complex solid forms for various applications, from materials science to pharmaceutical development (Montis & Hursthouse, 2012).

Synthesis of Novel Aminopyridinones

The synthesis of novel 6-substitutedaminopyridin-2(H)-ones from citric acid represents an innovative approach to accessing a range of pyridinone derivatives. This work not only expands the chemical space of pyridinone compounds but also opens new avenues for their application in medicinal chemistry and drug discovery, demonstrating the versatility of 5-Chloro-6-phenylpyridine-3-carboxylic acid derivatives in synthetic chemistry (Patel & Patel, 2004).

Metal Complex Formation and Antibacterial Activity

Research into the synthesis and characterization of metal complexes with phenyl substituted pyrazole carboxylic acids, including 5-Chloro-6-phenylpyridine-3-carboxylic acid derivatives, showcases the application of these compounds in forming helical metal complexes. These complexes not only have structural significance but also exhibit antibacterial activities, suggesting potential applications in the development of new antibacterial agents (Liu et al., 2014).

Lanthanide Metal–Organic Frameworks

The compound also plays a crucial role in the development of novel lanthanide metal–organic frameworks (MOFs). These MOFs feature unique dysprosium(III) oxalate layers and demonstrate interesting properties such as slow magnetic relaxation, which could be exploited in designing new materials for magnetic storage applications (Liu, Zhang, & Zhu, 2015).

Safety And Hazards

Specific safety and hazard information for 5-Chloro-6-phenylpyridine-3-carboxylic acid is not available in the resources .

Future Directions

Future research could focus on the modification of 5-Chloro-6-phenylpyridine-3-carboxylic acid and similar compounds to develop new compounds with potent biological activity. For instance, a study on 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives showed promising antifungal activities .

properties

IUPAC Name

5-chloro-6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKGRIPYQSBUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-phenylpyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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